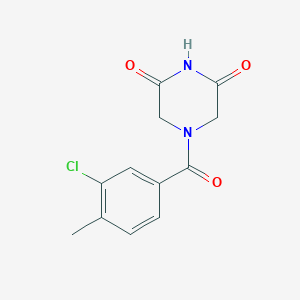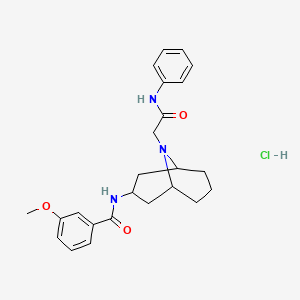
4-(3-Chloro-4-methylbenzoyl)piperazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-methylbenzoyl)piperazine-2,6-dione, commonly known as CMPI, is a chemical compound with potential applications in the field of medicinal chemistry. CMPI belongs to the class of piperazine-2,6-diones and is a derivative of the well-known drug thalidomide.
Wissenschaftliche Forschungsanwendungen
CMPI has been extensively studied for its potential applications in the treatment of cancer, inflammation, and autoimmune diseases. The compound has been shown to possess anti-angiogenic, anti-inflammatory, and immunomodulatory properties. In addition, CMPI has been found to inhibit the activity of various enzymes such as TNF-α, COX-2, and MMP-9, which are involved in the development and progression of cancer and inflammation.
Wirkmechanismus
The exact mechanism of action of CMPI is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the inhibition of various signaling pathways involved in cancer and inflammation. CMPI has been shown to inhibit the NF-κB pathway, which is known to play a crucial role in the regulation of inflammation and immune response. In addition, CMPI has been found to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development and progression of cancer.
Biochemical and physiological effects:
CMPI has been shown to possess anti-angiogenic, anti-inflammatory, and immunomodulatory properties. The compound has been found to inhibit the production of various cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the regulation of inflammation and immune response. In addition, CMPI has been shown to inhibit the activity of various enzymes such as MMP-9 and COX-2, which are involved in the development and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CMPI in lab experiments is its relatively simple synthesis method. In addition, the compound has been extensively studied for its potential applications in the treatment of cancer and inflammation, which makes it a promising candidate for further research. However, one of the limitations of using CMPI in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on CMPI. One of the potential applications of CMPI is in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In addition, the compound has been found to possess anti-fibrotic properties, which makes it a promising candidate for the treatment of fibrotic diseases such as pulmonary fibrosis and liver cirrhosis. Furthermore, the development of novel derivatives of CMPI with improved pharmacokinetic and pharmacodynamic properties is an area of active research.
Synthesemethoden
The synthesis of CMPI involves the reaction between 3-chloro-4-methylbenzoyl chloride and piperazine-2,6-dione in the presence of a base. The reaction yields CMPI as a white crystalline solid with a melting point of 190-192°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylbenzoyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-2-3-8(4-9(7)13)12(18)15-5-10(16)14-11(17)6-15/h2-4H,5-6H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZMMGQKUUCTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC(=O)C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)
![[1-(2,5-Dimethyl-4-nitropyrazol-3-yl)azetidin-3-yl]methanol](/img/structure/B7582393.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)


![3-[[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7582439.png)
![3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine](/img/structure/B7582440.png)
![3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B7582441.png)
![N-[(S)-alpha-(Methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7582444.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol](/img/structure/B7582445.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione](/img/structure/B7582456.png)
